4-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
4-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of sulfonamides, which are known for their diverse biological and pharmaceutical applications
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been reported to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
One of the thiazolo[5,4-b]pyridine compounds exhibited extremely strong pi3kα inhibitory activity . This suggests that the compound might interact with its targets, possibly through inhibition, leading to changes in the biological system.
Biochemical Pathways
Thiazole derivatives have been reported to possess a broad spectrum of pharmacological activities . This suggests that the compound could affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that the compound could have various molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiazolo[5,4-b]pyridine core[_{{{CITATION{{{2{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-. This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiazoles and pyridine derivatives, under specific reaction conditions[{{{CITATION{{{3{Recent advances in the synthesis of thiazolo[4,5-b]pyridines Part 2 ](https://linkspringercom/content/pdf/101007/s10593-024-03307-1pdf){{{CITATION{{{_3{Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2 ...](https://link.springer.com/content/pdf/10.1007/s10593-024-03307-1.pdf).
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the process and enhance efficiency. Additionally, the use of green chemistry principles, such as the minimization of hazardous reagents and waste, can contribute to a more sustainable production process.
Chemical Reactions Analysis
Types of Reactions: 4-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify its structure and introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines
Scientific Research Applications
Chemistry: In the field of chemistry, 4-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a useful tool for investigating cellular processes and signaling pathways.
Medicine: In the medical field, this compound may have applications as a therapeutic agent. Its sulfonamide group is known for its antimicrobial properties, and it could be explored for the development of new antibiotics or antifungal drugs.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and coatings. Its chemical stability and reactivity make it suitable for applications in polymer chemistry and surface modification.
Comparison with Similar Compounds
Thiazolo[5,4-b]pyridine derivatives: These compounds share the thiazolo[5,4-b]pyridine core but may have different substituents or functional groups.
Sulfonamide derivatives: Other sulfonamide compounds with varying alkyl or aryl groups attached to the sulfonamide moiety.
Uniqueness: 4-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide stands out due to its specific combination of ethyl, methyl, and sulfonamide groups, which contribute to its unique chemical and biological properties. This distinct structure allows it to interact with biological targets in ways that other similar compounds may not.
Properties
IUPAC Name |
4-ethyl-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S2/c1-3-15-6-9-17(10-7-15)28(25,26)24-18-11-8-16(13-14(18)2)20-23-19-5-4-12-22-21(19)27-20/h4-13,24H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGYYQQXKUOTEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C3=NC4=C(S3)N=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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